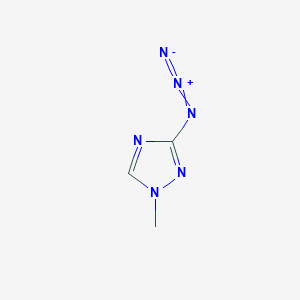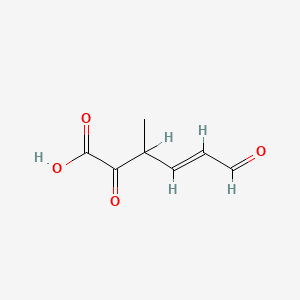
(E)-3-methyl-2,6-dioxohex-4-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-methyl-2,6-dioxohex-4-enoic acid is an organic compound characterized by its unique structure, which includes a conjugated diene system and two keto groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-methyl-2,6-dioxohex-4-enoic acid typically involves the aldol condensation of suitable precursors. One common method involves the reaction of acetone with ethyl acetoacetate in the presence of a base, followed by acid hydrolysis to yield the desired product. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or water
Temperature: Room temperature to reflux conditions
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as metal oxides or zeolites can be employed to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: (E)-3-methyl-2,6-dioxohex-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form carboxylic acids.
Reduction: Reduction with sodium borohydride or lithium aluminum hydride can convert the keto groups to hydroxyl groups.
Substitution: Halogenation reactions can occur at the alpha position relative to the keto groups using reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether
Substitution: Bromine in carbon tetrachloride or chlorine in acetic acid
Major Products:
Oxidation: Corresponding carboxylic acids
Reduction: Corresponding alcohols
Substitution: Alpha-halogenated derivatives
Scientific Research Applications
(E)-3-methyl-2,6-dioxohex-4-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-3-methyl-2,6-dioxohex-4-enoic acid involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of keto groups, facilitating nucleophilic addition reactions. In biological systems, it may inhibit specific enzymes by forming covalent bonds with active site residues, thereby blocking substrate access and activity.
Comparison with Similar Compounds
3-methyl-2,4-pentanedione: Similar structure but lacks the conjugated diene system.
2,4-hexanedione: Similar keto groups but different carbon chain length and positioning.
Acetylacetone: Contains two keto groups but lacks the extended carbon chain.
Uniqueness: (E)-3-methyl-2,6-dioxohex-4-enoic acid is unique due to its conjugated diene system, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other diketones and enhances its utility in various applications.
Properties
CAS No. |
56771-77-8 |
|---|---|
Molecular Formula |
C7H8O4 |
Molecular Weight |
156.14 g/mol |
IUPAC Name |
(E)-3-methyl-2,6-dioxohex-4-enoic acid |
InChI |
InChI=1S/C7H8O4/c1-5(3-2-4-8)6(9)7(10)11/h2-5H,1H3,(H,10,11)/b3-2+ |
InChI Key |
OWEJZDDNXJWEGA-NSCUHMNNSA-N |
Isomeric SMILES |
CC(/C=C/C=O)C(=O)C(=O)O |
Canonical SMILES |
CC(C=CC=O)C(=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


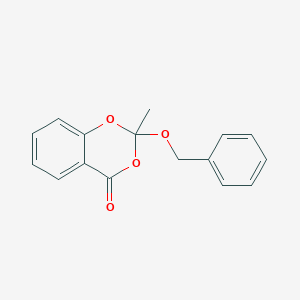

![N'-{4-[(6-Methoxypyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14635232.png)

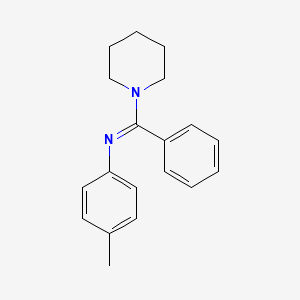
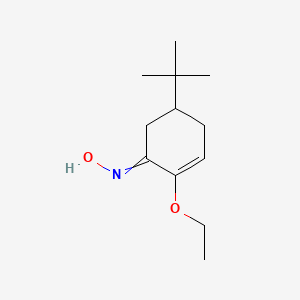
![4-[Ethyl(phenyl)phosphanyl]butan-1-OL](/img/structure/B14635251.png)

![Trimethyl{9-[(4-methylphenyl)methoxy]-9H-fluoren-9-yl}silane](/img/structure/B14635257.png)
![1-Propanone, 1-phenyl-2-[(phenylmethyl)amino]-](/img/structure/B14635271.png)
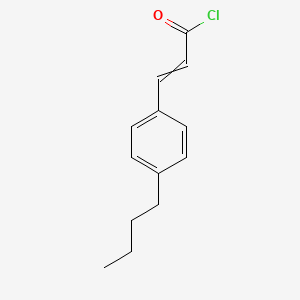
![5-{[4-(Dimethylamino)phenyl]methylidene}-4-sulfanylidene-1,3-selenazolidin-2-one](/img/structure/B14635288.png)

